molecular formula C25H32N2O6 B4097523 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one

Cat. No.: B4097523
M. Wt: 456.5 g/mol
InChI Key: ZMUPBZQDNISRMA-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrrolinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Furan Ring: This step involves the incorporation of the furan moiety through a coupling reaction.

    Functional Group Modifications: Various functional groups such as the diethylaminoethyl, methoxy, and propoxy groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxy-4-propoxy phenyl)-3-pyrrolin-2-one: can be compared with other pyrrolinone derivatives, furan-containing compounds, and molecules with similar functional groups.

Uniqueness

    Structural Uniqueness: The combination of the pyrrolinone ring, furan ring, and various functional groups makes this compound unique.

    Functional Properties: Its specific chemical and biological properties may differ from similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6/c1-5-14-32-18-11-10-17(16-20(18)31-4)22-21(23(28)19-9-8-15-33-19)24(29)25(30)27(22)13-12-26(6-2)7-3/h8-11,15-16,22,29H,5-7,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUPBZQDNISRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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